molecular formula C14H13NO4S B6247977 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine CAS No. 908146-80-5

2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine

Cat. No.: B6247977
CAS No.: 908146-80-5
M. Wt: 291.3
InChI Key:
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Description

2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is a chemical compound characterized by its unique structure, which includes a phenyloxaziridine ring and a 4-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenyloxaziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to facilitate specific transformations that are challenging with other reagents.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a tool for probing biological systems. Its ability to act as an oxidizing agent makes it valuable in investigating oxidative stress and related processes.

Medicine: In the field of medicine, this compound has potential applications in drug development and as a therapeutic agent. Its reactivity with biological molecules can be harnessed to design new drugs with improved efficacy and safety profiles.

Industry: In industry, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This can lead to the formation of reactive intermediates and the modification of biological molecules.

Molecular Targets and Pathways:

  • Enzymes: The compound can target specific enzymes involved in oxidative reactions.

  • Reactive Oxygen Species (ROS): It can modulate the levels of ROS in biological systems, influencing cellular processes.

Comparison with Similar Compounds

  • Phenyloxaziridine: A related compound without the 4-methoxybenzenesulfonyl group.

  • 4-Methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness: 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is unique due to its combined structural features, which confer distinct reactivity and biological activity compared to its similar compounds. Its ability to act as both an oxidizing agent and a substrate for further chemical transformations sets it apart.

Properties

CAS No.

908146-80-5

Molecular Formula

C14H13NO4S

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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